molecular formula C12H9BrO4 B11786237 3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid

3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid

Cat. No.: B11786237
M. Wt: 297.10 g/mol
InChI Key: DJURINMTQMOKSI-UHFFFAOYSA-N
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Description

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid is an organic compound that features a benzofuran core substituted with an allyloxy group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid typically involves multiple steps. One common method starts with the commercially available 2-allylphenol. The synthetic steps include nitration, selective bromination, allylation, and reduction of the nitro group . The reaction conditions often involve the use of potassium carbonate as a base and acetone as a solvent .

Industrial Production Methods

While specific industrial production methods for 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while substitution of the bromine atom with an amine can produce an amino derivative .

Scientific Research Applications

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the carboxylic acid group enhances its solubility in aqueous environments, making it more versatile for various applications .

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

5-bromo-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H9BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15)

InChI Key

DJURINMTQMOKSI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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